Isoxazole-3-sulfonylchloride

Chemical stability Sulfonyl halide degradation Reagent pre‑qualification

Isoxazole-3-sulfonylchloride (CAS 1504257-04-8, C₃H₂ClNO₃S, MW 167.57 g/mol) is a five-membered heteroaryl sulfonyl chloride consisting of an isoxazole ring with the electrophilic –SO₂Cl group regiospecifically installed at the 3‑position. It is a moisture‑sensitive, reactive building block whose primary utility lies in the rapid generation of isoxazole‑3‑sulfonamide libraries via nucleophilic displacement with amines.

Molecular Formula C3H2ClNO3S
Molecular Weight 167.57 g/mol
Cat. No. B13028229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-3-sulfonylchloride
Molecular FormulaC3H2ClNO3S
Molecular Weight167.57 g/mol
Structural Identifiers
SMILESC1=CON=C1S(=O)(=O)Cl
InChIInChI=1S/C3H2ClNO3S/c4-9(6,7)3-1-2-8-5-3/h1-2H
InChIKeySYKDFANAXDMRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole-3-sulfonylchloride Procurement Specifications and Chemical Class Overview


Isoxazole-3-sulfonylchloride (CAS 1504257-04-8, C₃H₂ClNO₃S, MW 167.57 g/mol) is a five-membered heteroaryl sulfonyl chloride consisting of an isoxazole ring with the electrophilic –SO₂Cl group regiospecifically installed at the 3‑position. It is a moisture‑sensitive, reactive building block whose primary utility lies in the rapid generation of isoxazole‑3‑sulfonamide libraries via nucleophilic displacement with amines . Distinguishing it from other sulfonyl‑chloride‑bearing heterocycles, the 3‑attachment exerts unique electronic effects that modulate both the intrinsic stability of the sulfonyl halide and the pharmacological profile of the derived sulfonamides [1].

Why Isoxazole-3-sulfonylchloride Cannot Be Replaced by Regioisomeric or Heterocyclic Sulfonyl Chloride Analogs


Sulfonyl‑chloride reagents that share a superficial structural resemblance, such as isoxazole‑5‑sulfonyl chloride, isoxazole‑4‑sulfonyl chloride congeners, or pyrazole/thiophene sulfonyl chlorides, display markedly different decomposition pathways and rates [1]. In the isoxazole series, the 3‑sulfonyl chloride undergoes hydrolysis by adventitious water, whereas the 4‑sulfonyl chloride derivatives are prone to irreversible SO₂ extrusion that destroys the sulfonyl functionality entirely [1]. These divergent stability profiles necessitate segregated storage, handling, and reaction‑optimisation protocols. Beyond shelf life, the position of the sulfonyl group on the isoxazole nucleus directly dictates the three‑dimensional presentation of the pharmacophore in the final sulfonamide, making interchange of regioisomers a source of irreproducible biological data [2].

Quantitative Differentiation Evidence for Isoxazole-3-sulfonylchloride Relative to Closest Analogs


Decomposition Mechanism Divergence Versus Isoxazole‑4‑sulfonyl Chlorides: Hydrolysis vs. Irreversible SO₂ Extrusion

In a systematic stability study of 236 heteroaromatic sulfonyl chlorides, isoxazole‑3‑sulfonyl chloride was classified among compounds that decompose primarily via hydrolysis (reaction with trace water), a pathway that can be mitigated by rigorous drying of solvents and use of molecular sieves [1]. In contrast, isoxazole‑4‑sulfonyl chlorides (e.g., 3,5‑dimethylisoxazole‑4‑sulfonyl chloride) were found to undergo formal SO₂ extrusion characteristic of α‑ and γ‑isomeric pyridine systems, a decomposition mode that is irreversible and cannot be rescued by desiccants or low‑temperature storage [1]. This mechanistic distinction means that the 3‑isomer retains the potential for successful coupling even after minor moisture exposure, whereas the 4‑isomer, once initiated, loses the sulfonyl group entirely.

Chemical stability Sulfonyl halide degradation Reagent pre‑qualification

Reactivity‑Stability Trade‑Off: Isoxazole‑3‑sulfonyl Chloride versus Isoxazole‑3‑sulfonyl Fluoride

The practical choice between sulfonyl chloride and sulfonyl fluoride reagents is often governed by a reactivity‑stability trade‑off. Enamine’s comprehensive survey notes that many heteroaromatic sulfonyl chlorides, including isoxazole derivatives, exhibit limited shelf stability, whereas their sulfonyl fluoride counterparts are significantly more stable but correspondingly less reactive, often requiring harsher conditions or catalysts for sulfonamide bond formation . Specifically, the chloride form (target compound) permits direct amination at 0 °C to room temperature within 1–2 h, while the fluoride necessitates elevated temperatures (>60 °C) or fluoride‑activation strategies .

Sulfonyl halide electrophilicity Sulfonamide synthesis efficiency Reagent selection

Fungitoxic Activity Ranking: Isoxazole Sulfonyl Derivatives versus Thiophene, Pyrazole, and Thiazole Counterparts

In a head‑to‑head screen of 53 heterocyclic sulfonyl derivatives against five fungal species, isoxazole‑based sulfonamides were compared with analogous thiophene‑2‑sulfonamides, pyrazole, and thiazole series. The thiophene‑2‑sulfonyl compounds displayed the highest potency; the most active (N‑(4‑chlorophenyl)‑N‑(trichloromethylthio)thiophene‑2‑sulfonamide) achieved average MIC₅₀ = 86 μmol and MIC₁₀₀ = 180 μmol [1]. Isoxazole analogs exhibited “much lower” activity, while pyrazole and thiazole compounds showed little or no activity [1]. This establishes a clear activity rank order: thiophene > isoxazole >> pyrazole ≈ thiazole, providing a quantitative framework for selecting the heterocyclic scaffold based on antifungal potency requirements.

Antifungal activity Heterocycle comparison Agrochemical screening

Antimicrobial MIC Comparison: 3‑Nitro‑5‑sulfonylisoxazoles versus Standard Drugs

A 2026 study evaluated a panel of 5‑sulfonyl‑ and 5‑sulfinylisoxazoles for antimicrobial activity. The most potent 3‑nitro‑5‑sulfonyl derivatives (3h, 3i, 3j) showed MIC values of 0.5–1 μg/mL against Candida albicans and 1–2 μg/mL against Staphylococcus aureus, matching or outperforming clotrimazole (C. albicans) and approaching vancomycin (S. aureus) [1]. By contrast, 5‑sulfinyl analogs and non‑nitrated 5‑sulfonyl derivatives were substantially less active (MICs 4–32 μg/mL), establishing that the sulfonyl oxidation state at the 5‑position is a critical potency determinant [1]. Although these 5‑sulfonylisoxazoles are regioisomeric to the target compound, the data underscore that isoxazole sulfonyl derivatives, when appropriately decorated, can achieve clinically relevant MICs, a feature not observed in analogous pyrazole‑ or thiazole‑sulfonyl series.

Antimicrobial resistance MIC determination Isoxazole SAR

Combinatorial Library Generation Efficiency: Isoxazole‑3‑sulfonyl Chloride Enables High‑Throughput Sulfonamide Synthesis

The isoxazole‑3‑sulfonyl chloride scaffold has been explicitly designed into automated synthesis platforms for the generation of large isoxazole‑3‑sulfonamide libraries . In contrast, the isoxazole‑5‑sulfonyl chloride regioisomer often yields mixtures of the desired 5‑sulfonyl chloride and the 4‑chloro‑5‑sulfonyl chloride by‑product during oxidative chlorination, with the product ratio depending on the 3‑position substituent [1]. This lack of selectivity for the 5‑isomer introduces an additional chromatographic purification step that is incompatible with high‑throughput workflows. The 3‑isomer, typically accessed via direct chlorosulfonation or coupling of pre‑formed isoxazole‑3‑sulfonic acids, can be prepared with >95% regioisomeric purity, which is essential for combinatorial chemistry applications where purity of each library member directly affects screening hit rates .

Combinatorial chemistry Sulfonamide library Automated synthesis

Optimal Deployment Scenarios for Isoxazole-3-sulfonylchloride Based on Validated Differentiation Evidence


Medicinal Chemistry Sulfonamide Library Synthesis Requiring Defined Regiochemistry

When constructing isoxazole‑3‑sulfonamide libraries for HTS campaigns, the 3‑sulfonyl chloride isomer offers >95% regioisomeric purity, avoiding the 4‑chloro‑contamination inherent to the 5‑sulfonyl chloride route [1]. Its mild reactivity with amines at 0–25 °C supports automated parallel synthesis without the need for heated reactor blocks, preserving the integrity of thermally labile amine building blocks.

Agrochemical Fungicide Lead Generation Using Isoxazole as a Defined Intermediate‑Potency Scaffold

The established activity rank thiophene > isoxazole >> pyrazole ≈ thiazole (thiophene MIC₅₀ 86 μmol vs. isoxazole >180 μmol) [2] enables rational scaffold selection. Isoxazole‑3‑sulfonyl chloride is indicated when the high potency of thiophene sulfonamides raises non‑target toxicity flags, yet the program requires measurable antifungal activity not achievable with pyrazole or thiazole cores.

Stability‑Critical Research Where Controlled Hydrolysis Is Preferred Over Irreversible SO₂ Scission

In laboratories with limited inert‑atmosphere infrastructure, the hydrolysis‑based decomposition of the 3‑sulfonyl chloride [3] can be managed with standard drying agents (molecular sieves, anhydrous solvents). The 4‑sulfonyl chloride’s irreversible SO₂ extrusion, by contrast, leads to total reagent loss regardless of drying measures, making the 3‑isomer the more robust procurement choice for multi‑user facilities.

Carbonic Anhydrase Inhibitor Design Leveraging Isoxazole Sulfonamide Pharmacophore Geometry

The 3‑position sulfonamide attachment delivers a distinct spatial orientation of the zinc‑binding group relative to the isoxazole ring, compared to 4‑ or 5‑substituted analogs [4]. For isoform‑selective CA inhibitor programs where nanomolar KI values are required (e.g., hCA II KI 0.5–49.3 nM reported for isoxazole‑containing sulfonamides) [5], the 3‑regioisomer provides a geometric presentation not accessible from other sulfonyl chloride isomers.

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